Desmethyl Erlotinib
Description
Historical Development and Research Evolution
This compound was first identified during pharmacokinetic studies of Erlotinib (OSI-774), a quinazoline-derived EGFR inhibitor approved for non-small cell lung cancer (NSCLC) and pancreatic cancer. Early-phase clinical trials in the 2000s revealed that Erlotinib undergoes hepatic metabolism via cytochrome P450 3A4 (CYP3A4) to form its primary metabolite, OSI-420. The discovery of this metabolite prompted investigations into its bioactivity, pharmacokinetics, and potential role in therapeutic drug monitoring. By 2007, studies confirmed that OSI-420 contributes to EGFR inhibition in vivo, with plasma concentrations representing 12–59% of the parent drug’s exposure.
Nomenclature and Structural Identification
This compound is systematically named 2-((4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol hydrochloride (CAS: 183320-51-6). Its molecular formula is C₂₁H₂₂ClN₃O₄ , with a molecular weight of 415.87 g/mol. Structural modifications from Erlotinib include the loss of a methyl group from the methoxy side chain, enhancing its polarity (Figure 1).
Table 1: Structural and Physicochemical Properties
Significance in EGFR Inhibition Research
This compound exhibits equipotent EGFR inhibition to Erlotinib, with an IC₅₀ of 2 nM against human EGFR tyrosine kinase. Preclinical studies demonstrate that both compounds inhibit EGFR autophosphorylation in tumor cells (IC₅₀: 20 nM). Notably, the combined plasma concentrations of Erlotinib and OSI-420 correlate with clinical outcomes, as the metabolic ratio (Erlotinib/OSI-420) predicts severity of skin rash—a surrogate marker for efficacy—and survival in NSCLC patients.
Key Pharmacokinetic Findings :
- Half-life : 5.2 hours (Erlotinib) vs. shorter for OSI-420 due to higher clearance.
- Cerebrospinal Fluid (CSF) Penetration : OSI-420 achieves 5–9% CSF-to-plasma concentration ratios, contributing to activity against CNS metastases.
- Renal Excretion : Minimal impact of renal impairment on OSI-420 clearance, supporting its use in patients with chronic renal failure.
Relationship to Parent Compound Erlotinib
This compound is not merely a metabolic byproduct but a synergistic agent. In vitro, OSI-420 demonstrates comparable efficacy to Erlotinib in inhibiting EGFR-driven proliferation in NSCLC (A549, H3255) and pancreatic cancer (AsPC-1) cell lines. Clinical pharmacokinetic analyses reveal that OSI-420 accounts for 30% of total EGFR inhibitory activity in plasma, necessitating combined quantification of both compounds for therapeutic monitoring.
Table 2: Comparative Pharmacokinetics
| Parameter | Erlotinib | This compound |
|---|---|---|
| Plasma AUC₀–₂₄ (ng·h/mL) | 30,365 | 2,527 |
| CSF Penetration (%) | 7% | 9% |
| Protein Binding | 95% | Lower than parent |
| Clearance (mL/min/m²) | 128 | >640 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKTHNRZJKPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939711 | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-29-8, 183321-86-0 | |
| Record name | CP-373413 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-373413 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSI-413 involves the O-demethylation of erlotinib. This reaction can be carried out using human liver microsomes or recombinant enzymes, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP1A2 . The reaction conditions typically include the use of appropriate cofactors and buffers to maintain the enzymatic activity.
Industrial Production Methods: Industrial production of OSI-413 follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes to catalyze the O-demethylation of erlotinib. The product is then purified using chromatographic techniques to obtain OSI-413 in high purity .
Chemical Reactions Analysis
Types of Reactions: OSI-413 primarily undergoes phase I metabolic reactions, including oxidation and reduction. The O-demethylation reaction is a key transformation that converts erlotinib to OSI-413 .
Common Reagents and Conditions: The O-demethylation reaction requires the presence of cytochrome P450 enzymes, NADPH as a cofactor, and appropriate buffer systems to maintain the pH and ionic strength .
Major Products Formed: The major product formed from the O-demethylation of erlotinib is OSI-413. Other minor metabolites may include further oxidized or reduced forms of OSI-413 .
Scientific Research Applications
Pharmacological Significance
Desmethyl erlotinib plays a crucial role in the pharmacokinetics of erlotinib. It is known to account for approximately 10% of the plasma concentration of erlotinib during long-term therapy . The presence of this metabolite can influence the therapeutic efficacy and safety profile of erlotinib, as it may exhibit distinct pharmacological properties compared to its parent compound.
Efficacy in Cancer Treatment
Research indicates that this compound retains some degree of activity against EGFR, although its potency is generally lower than that of erlotinib itself. Studies have shown that the combination of erlotinib with other agents, such as bevacizumab, enhances the distribution and efficacy of both drugs in treating EGFR-mutated NSCLC . The understanding of this compound's role in these combinations is essential for optimizing treatment regimens.
Drug Interactions
This compound's metabolism is significantly influenced by various substances. For instance, studies have demonstrated that compounds like ritonavir and ketoconazole can alter the metabolism of erlotinib and its metabolites, including this compound. Ritonavir was found to substantially inhibit the metabolism of erlotinib, leading to increased plasma levels of both erlotinib and this compound . This highlights the importance of monitoring drug interactions in patients receiving these therapies.
Analytical Methodologies
The quantification and analysis of this compound are critical for understanding its pharmacokinetics and therapeutic implications. Various analytical techniques have been developed to measure its concentration in biological samples.
High-Performance Liquid Chromatography (HPLC)
A rapid HPLC method has been established to quantify this compound in vitro. This method allows researchers to study the effects of other compounds, such as resveratrol, on the metabolism and cellular uptake of erlotinib and its metabolites . The ability to accurately measure this compound levels aids in assessing potential herb-drug interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)
An innovative ELISA technique has been developed specifically for measuring erlotinib without cross-reactivity with this compound. This assay facilitates therapeutic drug monitoring (TDM) and pharmacokinetic studies by providing a reliable method to assess drug levels in patient serum .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Combination Therapy Outcomes : In a study involving patients with EGFR-mutated NSCLC treated with both erlotinib and bevacizumab, it was observed that higher concentrations of this compound correlated with improved progression-free survival rates . This suggests that monitoring this compound levels could be beneficial in predicting treatment outcomes.
- Impact of Drug Interactions : A clinical case highlighted how co-administration of ritonavir led to elevated levels of both erlotinib and this compound, resulting in enhanced therapeutic effects but also increased toxicity . Such findings underscore the necessity for personalized medicine approaches based on metabolic profiles.
Mechanism of Action
OSI-413 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition blocks the autophosphorylation of EGFR, thereby disrupting multiple intracellular signaling pathways that promote cellular proliferation, resistance to apoptosis, tumor invasion, and angiogenesis . The molecular targets of OSI-413 include the ATP-binding site of the EGFR tyrosine kinase domain .
Comparison with Similar Compounds
Pharmacological Activity and Structural Features
Desmethyl Erlotinib shares structural and functional similarities with other EGFR inhibitors and metabolites (Table 1):
Table 1: Structural and Pharmacological Comparison
- Erlotinib vs.
- Gefitinib : While structurally analogous, Gefitinib has a higher molecular weight and slightly reduced potency (IC50 = 3.3 nM) but comparable bioavailability (55% vs. 60% for Erlotinib) .
- Dithis compound: A secondary metabolite with unknown activity, highlighting the metabolic hierarchy of Erlotinib .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters
- Metabolism : this compound formation is modulated by CYP3A4 inducers (e.g., Rifampin increases its production 1.5-fold) and inhibitors (e.g., Ritonavir reduces its formation 2.9-fold) .
- Exposure : Efavirenz decreases Erlotinib’s half-life from 24 to 6 hours while doubling this compound’s metabolite-to-parent (M/P) ratio, though systemic exposure remains low .
- Gefitinib : Longer half-life (48 hours) and less susceptibility to CYP1A2-mediated interactions compared to Erlotinib .
Analytical Methods
Table 3: Analytical Techniques for Quantification
| Compound | Method | LOQ (ng/mL) | Cross-Reactivity |
|---|---|---|---|
| Erlotinib | LC-MS/MS , ELISA | 1.5 | 6.7% with Desmethyl |
| This compound | LC-MS/MS , HPLC-UV | 1.5 | N/A |
| Gefitinib | HPLC-UV | 10 | Not reported |
- LC-MS/MS : Preferred for simultaneous quantification of Erlotinib and this compound in plasma, with a lower limit of quantification (LOQ) of 1.5 ng/mL .
- ELISA : Specific for Erlotinib but shows minimal cross-reactivity with this compound (6.7%), limiting its utility for metabolite monitoring .
Clinical and Research Implications
- Drug Interactions : Co-administration with CYP3A4 inducers (e.g., Rifampin) or inhibitors (e.g., Ritonavir) necessitates dose adjustments for Erlotinib to maintain efficacy .
- Comparative Advantages : Gefitinib’s longer half-life and reduced CYP1A2 dependency may offer pharmacokinetic advantages in certain patient populations .
Biological Activity
Desmethyl erlotinib, also known as O-desmethyl erlotinib (OSI-420), is a significant metabolite of erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and improving patient outcomes.
Metabolism and Pharmacokinetics
This compound is primarily formed through the metabolism of erlotinib by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP1A1. Studies indicate that the metabolic conversion of erlotinib to this compound plays a pivotal role in its pharmacokinetic profile and therapeutic efficacy.
Key Findings on Metabolism
- Enzymatic Pathways : Erlotinib is predominantly metabolized by CYP3A4, with contributions from CYP1A2 and CYP1A1. This compound's formation is significantly influenced by these enzymes, which are crucial for drug clearance and bioavailability .
- Bioavailability : The presence of food can enhance the bioavailability of erlotinib, leading to increased plasma concentrations of both the parent compound and its metabolite . This effect may also influence the clinical outcomes observed in patients.
Biological Activity and Efficacy
The biological activity of this compound has been studied in various contexts, including its role in modulating the effects of erlotinib in cancer therapy.
Clinical Implications
- Efficacy : Clinical studies have shown that higher levels of this compound correlate with improved therapeutic outcomes in patients treated with erlotinib. The ratio of erlotinib to this compound has been proposed as a biomarker for predicting treatment response .
- Adverse Effects : The severity of skin rash, a common side effect associated with EGFR inhibitors, has been linked to the metabolic ratio of erlotinib to this compound. Patients exhibiting a higher ratio tend to experience more severe rashes, which may serve as an indicator of treatment efficacy .
Case Studies
Several case studies have highlighted the importance of monitoring this compound levels in patients undergoing treatment with erlotinib:
- Study on NSCLC Patients : In a cohort study involving 96 patients with NSCLC, it was found that those with higher serum concentrations of this compound had better progression-free survival (PFS) and overall survival (OS) rates. The metabolic ratio was significantly associated with both PFS (p = 2.1 × 10^{-4}) and OS (p = 5.8 × 10^{-5}) .
- Pharmacokinetic Analysis : A pharmacokinetic study demonstrated that co-administration of CYP3A4 inhibitors could significantly alter the metabolism of erlotinib, leading to increased levels of this compound and enhanced therapeutic effects .
Research Findings Summary Table
Q & A
Q. How is Desmethyl Erlotinib identified and quantified in biological samples?
this compound is quantified using validated LC-MS/MS methods, which separate the metabolite from its parent compound (Erlotinib) and other analytes. The method involves chromatographic separation followed by tandem mass spectrometry, targeting specific ion transitions for this compound (e.g., m/z 394 → 278). This approach allows for high sensitivity, with a lower limit of quantification (LOQ) of 0.5 ng/mL in human plasma . Complementary fragmentation techniques, such as collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD), can enhance detection specificity, particularly in low-concentration samples .
Q. What metabolic pathways produce this compound?
this compound is primarily formed via hepatic CYP3A4/3A5-mediated O-demethylation of Erlotinib. Minor contributions from CYP1A1/1A2 are also observed. The metabolite undergoes further oxidation and glucuronidation before elimination. Pharmacokinetic studies show that 91% of Erlotinib is metabolized, with this compound representing a major circulating metabolite . Co-administration of CYP3A4 inhibitors (e.g., ritonavir) reduces its formation, while inducers (e.g., efavirenz) accelerate metabolism .
Q. What is the significance of this compound in EGFR inhibition?
this compound retains inhibitory activity against EGFR, with an IC50 of 2 nM, comparable to Erlotinib. It contributes to the overall antitumor efficacy of Erlotinib therapy, particularly in cases where prolonged exposure is required. However, its potency and binding kinetics may vary depending on EGFR mutation status, necessitating in vitro assays to validate its role in specific cancer models .
Advanced Research Questions
Q. How do drug-drug interactions complicate the pharmacokinetics of this compound?
Co-administered drugs altering CYP3A4 activity significantly impact this compound levels. For example:
- Ritonavir (CYP3A4 inhibitor): Reduces this compound formation by 40–60%, increasing Erlotinib’s half-life.
- Efavirenz (CYP3A4 inducer): Accelerates Erlotinib metabolism, doubling this compound production . Researchers must design pharmacokinetic studies with staggered dosing or therapeutic drug monitoring (TDM) to account for these interactions. Population pharmacokinetic models can predict interpatient variability in metabolite exposure .
Q. What methodological challenges arise in detecting this compound using mass spectrometry?
- Low Abundance : At the LOQ (0.5 ng/mL), CID fragmentation may yield poor-quality spectra, necessitating UVPD for confirmatory analysis .
- Matrix Effects : Plasma proteins and lipids can suppress ionization. Solid-phase extraction (SPE) or protein precipitation is recommended to minimize interference .
- Fragmentation Specificity : UVPD generates unique fragment ions (e.g., m/z 170) not observed in CID, improving confidence in identification .
Q. How can researchers address contradictory data on this compound’s metabolic stability?
Discrepancies often stem from variability in experimental conditions:
- Microsomal Incubations : Use human liver microsomes with NADPH cofactors to standardize CYP activity. Pre-incubation times should align with enzyme kinetics (e.g., 30–60 minutes) .
- CYP Isoform Selectivity : Confirm contributions of specific CYPs using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- Inter-laboratory Variability : Cross-validate methods with reference standards and participate in proficiency testing programs.
Q. What strategies optimize experimental designs for studying this compound’s role in EGFR resistance?
- In Vitro Models : Use EGFR-mutated cell lines (e.g., H1975 with T790M mutation) to assess this compound’s efficacy under varying ATP concentrations .
- Combination Therapies : Co-treat with MET or HER2 inhibitors to evaluate synergy in overcoming resistance .
- Pharmacodynamic Biomarkers : Measure phosphorylated EGFR (pEGFR) levels via Western blot or ELISA to correlate metabolite exposure with target inhibition .
Methodological Recommendations
Q. How to validate an LC-MS/MS method for this compound in multi-center trials?
- Calibration Standards : Prepare in pooled human plasma, covering a linear range of 0.5–500 ng/mL .
- Quality Controls (QCs) : Include low, medium, and high QCs with ≤15% inter-batch variability.
- Cross-Validation : Share samples between labs to harmonize protocols. Use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .
Q. What statistical approaches are suitable for analyzing this compound’s exposure-response relationships?
- Non-linear Mixed Effects Modeling (NONMEM) : Accounts for covariates like CYP3A4 genotype and concomitant medications .
- Receiver Operating Characteristic (ROC) Analysis : Identifies threshold metabolite concentrations associated with clinical response or toxicity .
Data Interpretation and Contradictions
Q. How to resolve discrepancies between in vitro and in vivo metabolite exposure data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
